Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been discussed in various studies. For instance, the key intermediate (S,E)-methyl 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-methyl-propanoate for the production of anti-asthma montelukast was implemented by using Microbacterium campoquemadoensis . Another study discussed the synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthesis of Medicinal Compounds : The compound is used as an intermediate in the synthesis of Clopidogrel, an antiplatelet drug for preventing strokes and heart attacks. This process involves specific reactions that result in the formation of the title compound through a series of interactions (Li, Xu, & Zhang, 2012).
Polymerization Applications : Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a related compound, methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, undergoes radical homopolymerization. This process involves opening the cyclopropane ring, resulting in a polymer with a significant glass transition temperature, demonstrating the compound's utility in polymer chemistry (Moszner et al., 2003).
Drug Intermediate Production : It's also used as an intermediate for propiverine hydrochloride, a drug related to urinary bladder dysfunction. The synthesis involves a series of reactions leading to the formation of methyl esters and subsequent products, showcasing its role in the production of pharmaceuticals (Fu, 2008).
Chemical Synthesis : The compound is involved in chemical synthesis processes like the preparation of certain dichlorophenyl compounds. These syntheses provide key intermediates for further chemical and pharmacological applications (Rene & Badet, 1994).
Analytical Chemistry : It is used in the development of methods for the detection of drugs and their metabolites, demonstrating its significance in analytical chemistry and drug monitoring (Marunaka et al., 1987).
Organic Chemistry Education : Its derivatives can be used in educational settings to enhance student interest in scientific research and improve experimental skills, particularly in organic chemistry experiments (Min, 2015).
Environmental Chemistry : Studies involving photodegradation of related compounds like dichlorprop and 2-naphthoxyacetic acid in water also highlight the relevance of such compounds in understanding environmental chemical processes (Climent & Miranda, 1997).
Future Directions
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry can be expected .
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a phenyl group often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target molecule, inhibiting its function, or altering its structure .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit that pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the bioavailability of the compound .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to observable effects at the level of the whole organism .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .
Properties
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDWWNAXJFVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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